

A Comparative Guide to PF-4800567 and PF-670462 in Circadian Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-4800567 hydrochloride

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In the field of circadian biology, small molecule inhibitors are invaluable tools for dissecting the intricate molecular clockwork that governs daily physiological and behavioral rhythms. Among these, inhibitors of Casein Kinase 1 (CK1) isoforms delta (CK1 δ) and epsilon (CK1 ϵ) have proven particularly insightful, as these kinases are core components of the mammalian circadian pacemaker.^{[1][2][3][4]} This guide provides a detailed comparison of two widely used CK1 inhibitors, **PF-4800567 hydrochloride** and PF-670462, for researchers, scientists, and drug development professionals.

Both PF-4800567 and PF-670462 were developed by Pfizer and target the CK1 δ/ϵ isoforms, which play a crucial role in the phosphorylation of the core clock proteins PERIOD (PER) and CRYPTOCHROME (CRY).^{[1][5]} This phosphorylation is a key step that regulates their stability, nuclear translocation, and repressive activity on the CLOCK/BMAL1 transcriptional activators.^{[1][6]} However, their distinct selectivity profiles lead to significantly different effects on the circadian clock, making them suitable for different experimental questions.^[7]

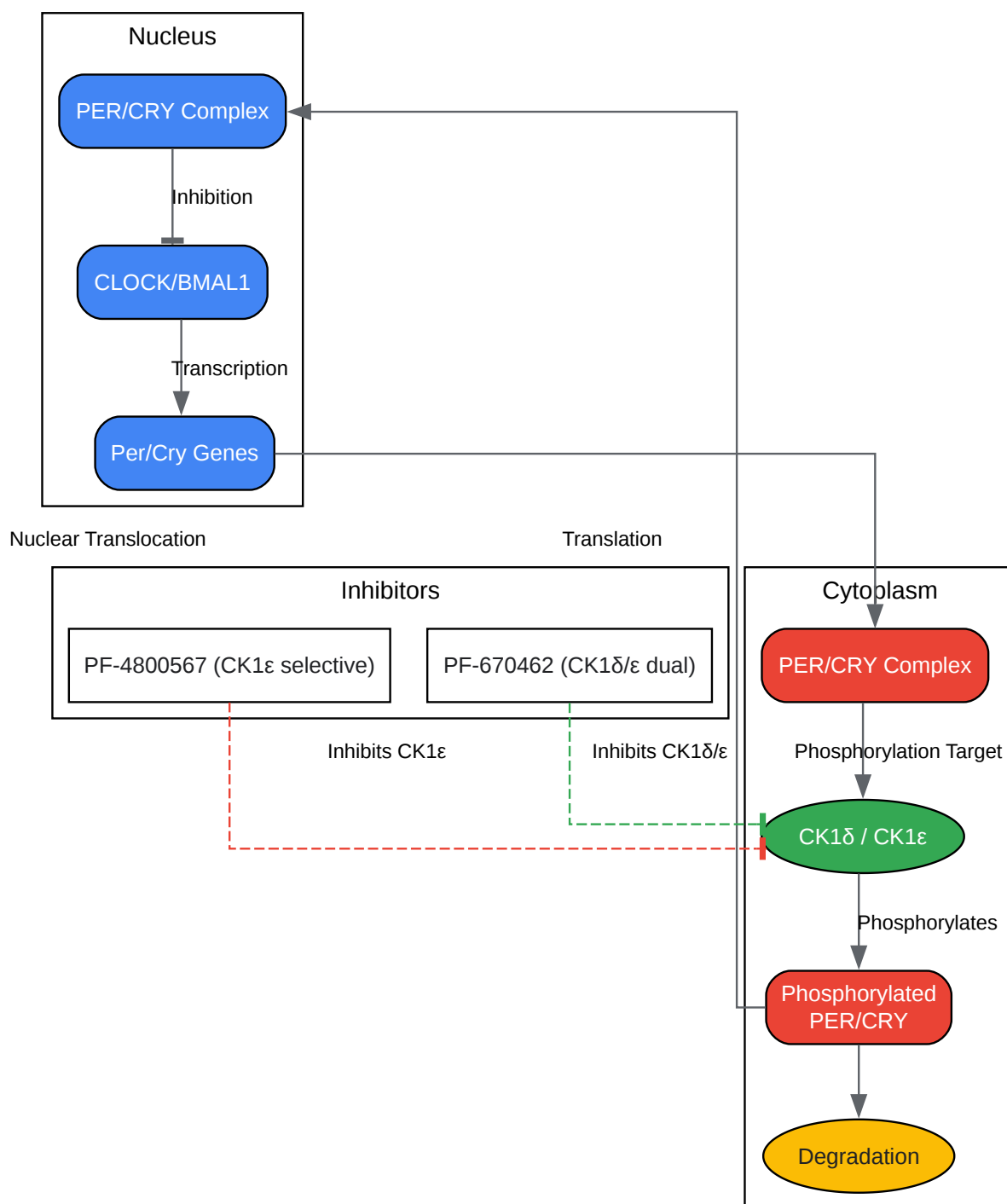
Mechanism of Action and Target Selectivity

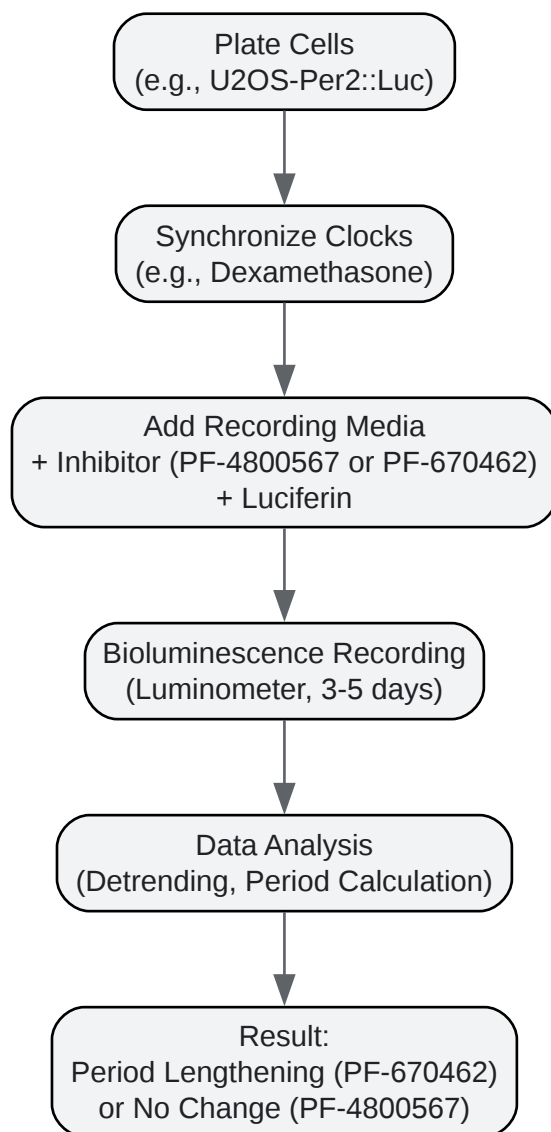
The primary distinction between these two compounds lies in their selectivity for CK1 ϵ versus CK1 δ .^[7]

- **PF-4800567 hydrochloride** is a potent and highly selective inhibitor of CK1 ϵ .^{[1][8][9][10]} It exhibits over 20-fold selectivity for CK1 ϵ compared to CK1 δ .^{[5][8][10][11]} This selectivity makes it an excellent chemical probe for isolating the specific functions of CK1 ϵ from those of the closely related CK1 δ .^{[1][9]}

- PF-670462 is a potent, dual inhibitor of both CK1 ϵ and CK1 δ , with a slight preference for CK1 δ .^[5]^[12] While initially reported as highly selective for CK1 δ/ϵ , subsequent broader kinase screening revealed it can inhibit other kinases, such as p38 and EGFR, at higher concentrations.^[13]

Both compounds act as ATP-competitive inhibitors, binding to the ATP pocket of the kinases.^[4]^[9]





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- To cite this document: BenchChem. [A Comparative Guide to PF-4800567 and PF-670462 in Circadian Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587125#pf-4800567-hydrochloride-vs-pf-670462-in-circadian-studies]

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